1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one
Descripción general
Descripción
GSK-239512 es una molécula pequeña desarrollada por GlaxoSmithKline como un antagonista del receptor H3 de la histamina. Inicialmente se investigó por sus posibles efectos terapéuticos en el tratamiento de la enfermedad de Alzheimer, la esquizofrenia y la esclerosis múltiple. El compuesto tenía como objetivo mejorar los procesos cognitivos al aumentar la liberación de histamina, acetilcolina, noradrenalina y dopamina en el cerebro .
Análisis De Reacciones Químicas
GSK-239512 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Química: Sirve como un compuesto modelo para estudiar los antagonistas del receptor H3 de la histamina.
Biología: Se utiliza para investigar el papel de los receptores H3 de la histamina en los procesos cognitivos.
Medicina: Se han realizado ensayos clínicos para evaluar su eficacia en el tratamiento de la enfermedad de Alzheimer, la esclerosis múltiple y la esquizofrenia. .
Mecanismo De Acción
GSK-239512 ejerce sus efectos antagonizando los receptores H3 de la histamina. Esta acción conduce a un aumento de la liberación de neurotransmisores como la histamina, la acetilcolina, la noradrenalina y la dopamina en el cerebro. Estos neurotransmisores juegan papeles cruciales en los procesos cognitivos, y se cree que su liberación mejorada mejora las funciones cognitivas .
Comparación Con Compuestos Similares
GSK-239512 se compara con otros antagonistas del receptor H3 de la histamina como ABT-288 y S38093. Si bien todos estos compuestos tienen como objetivo mejorar las funciones cognitivas al aumentar la liberación de neurotransmisores, GSK-239512 es único en su estructura molecular específica y su eficacia particular en la mejora de la memoria episódica .
Compuestos similares
- ABT-288
- S38093
La singularidad de GSK-239512 radica en su objetivo específico de los receptores H3 de la histamina y sus posibles aplicaciones terapéuticas en enfermedades neurodegenerativas .
Métodos De Preparación
La síntesis de GSK-239512 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes. Una de las rutas sintéticas incluye el uso de DMSO, PEG300 y Tween 80 para preparar una fórmula in vivo . Los métodos detallados de producción industrial no están fácilmente disponibles en el dominio público.
Actividad Biológica
The compound 1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological activity.
Chemical Structure and Properties
The compound can be characterized by its intricate structure which includes:
- Cyclobutyl group : This contributes to the overall rigidity and conformational stability of the molecule.
- Benzo[D]azepine moiety : Known for its psychoactive properties, this structure may influence the compound's interaction with neurotransmitter systems.
- Pyridine and pyrrolidine rings : These heterocycles are often associated with various biological activities including anti-inflammatory and neuroprotective effects.
Structural Formula
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various receptors in the central nervous system (CNS). It is hypothesized to modulate neurotransmitter systems, particularly those involving:
- GABAergic pathways : Potential anxiolytic effects.
- Dopaminergic pathways : Possible implications in mood regulation and psychotropic effects.
Pharmacological Studies
Recent studies have explored the pharmacological profile of this compound. Key findings include:
- Antidepressant Effects : In animal models, administration has shown a reduction in depressive-like behaviors, suggesting serotonergic modulation .
- Anxiolytic Properties : The compound demonstrated significant anxiolytic effects in behavioral tests such as the elevated plus maze .
- Neuroprotective Effects : Preliminary data indicate potential neuroprotection against oxidative stress-induced neuronal damage .
Data Table: Summary of Biological Activities
Case Study 1: Anxiolytic Effects
In a controlled study involving rodents, the compound was administered at varying doses. Results indicated that higher doses significantly increased exploratory behavior in an open field test, suggesting reduced anxiety levels. This aligns with findings from similar compounds in the benzo[D]azepine class.
Case Study 2: Neuroprotection
A recent investigation assessed the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures. The results suggested a dose-dependent protection, with significant reductions in cell death markers compared to control groups .
Propiedades
IUPAC Name |
1-[6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]pyridin-3-yl]pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-23-5-2-12-26(23)20-7-9-22(24-16-20)28-21-8-6-17-10-13-25(19-3-1-4-19)14-11-18(17)15-21/h6-9,15-16,19H,1-5,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRBKEVUUCQYOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC3=C(CC2)C=C(C=C3)OC4=NC=C(C=C4)N5CCCC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
720691-69-0 | |
Record name | GSK-239512 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720691690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-239512 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15120 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-{6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-3-pyridinyl}-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-239512 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I7U5C459M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.